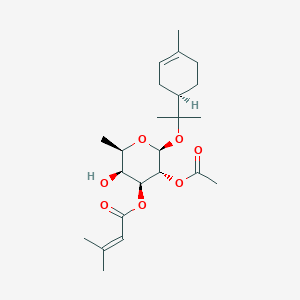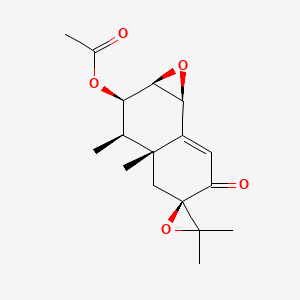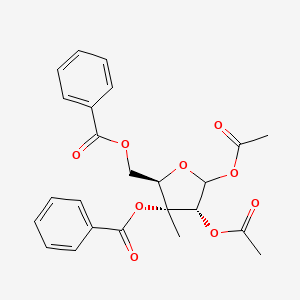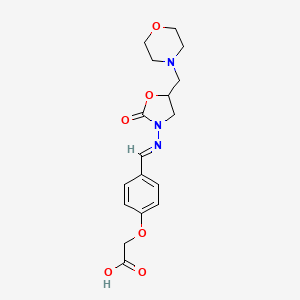
AMOZ-CHPh-4-O-C-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMOZ-CHPh-4-O-C-acid is a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier such as a protein. This compound contains two carbon atoms and one oxygen atom as a spacer. It is primarily used in antibody production, where it is coupled to bovine serum albumin (BSA) for immunogens and to ovalbumin (OVA) for coating antigens .
Méthodes De Préparation
The synthesis of AMOZ-CHPh-4-O-C-acid involves several steps. The compound is synthesized by coupling the hapten to a carrier protein. The reaction conditions typically involve the use of a coupling agent such as carbodiimide to facilitate the formation of a stable bond between the hapten and the carrier protein . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
AMOZ-CHPh-4-O-C-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
AMOZ-CHPh-4-O-C-acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in chemical reactions.
Biology: It is used in the production of antibodies for research and diagnostic purposes.
Medicine: It is used in the development of diagnostic assays and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of AMOZ-CHPh-4-O-C-acid involves its ability to bind to specific proteins and elicit an immune response. The compound acts as a hapten, which means it is not immunogenic by itself but can become immunogenic when attached to a larger carrier protein. This binding triggers the production of antibodies that can recognize and bind to the hapten, allowing for its detection and quantification in various assays .
Comparaison Avec Des Composés Similaires
AMOZ-CHPh-4-O-C-acid is unique in its structure and function compared to other similar compounds. Some similar compounds include:
AMOZ-CHPh-4-O-acid: This compound is also a hapten and is used in similar applications as this compound.
AMOZ-CHPh-4-OH: This compound has a similar structure but lacks the carboxylic acid group, which affects its reactivity and applications
Propriétés
Formule moléculaire |
C17H21N3O6 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-[4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H21N3O6/c21-16(22)12-25-14-3-1-13(2-4-14)9-18-20-11-15(26-17(20)23)10-19-5-7-24-8-6-19/h1-4,9,15H,5-8,10-12H2,(H,21,22)/b18-9+ |
Clé InChI |
KMBZVHIKJKSMRH-GIJQJNRQSA-N |
SMILES isomérique |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(C=C3)OCC(=O)O |
SMILES canonique |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(C=C3)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



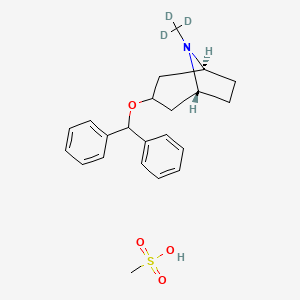

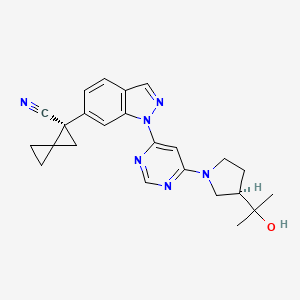
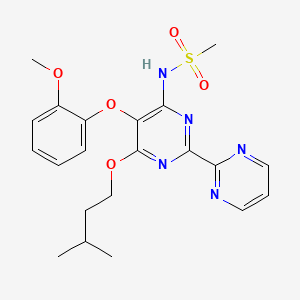
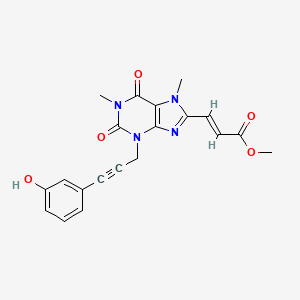
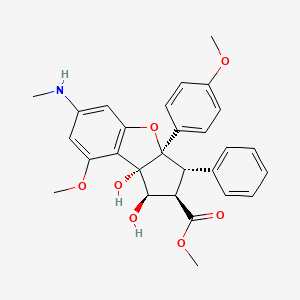

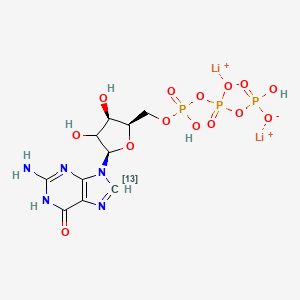
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)
